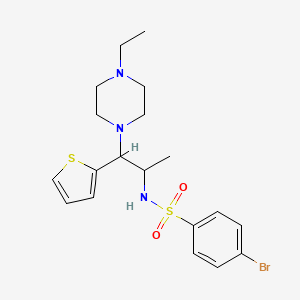

4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide

Description

This compound is a benzenesulfonamide derivative featuring a bromo substituent at the para position of the benzene ring. The sulfonamide group is linked to a propan-2-yl scaffold bearing a 4-ethylpiperazine moiety and a thiophen-2-yl group.

Properties

IUPAC Name |

4-bromo-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BrN3O2S2/c1-3-22-10-12-23(13-11-22)19(18-5-4-14-26-18)15(2)21-27(24,25)17-8-6-16(20)7-9-17/h4-9,14-15,19,21H,3,10-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTRYPVBJLOOOHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NS(=O)(=O)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BrN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-bromo-N-(1-(4-ethylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzenesulfonamide, with the molecular formula and CAS number 847381-15-1, is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzenesulfonamide core substituted with a bromo group and an ethylpiperazine moiety , along with a thiophene ring . The structural characteristics are crucial for its biological activity, influencing interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 472.46 g/mol |

| CAS Number | 847381-15-1 |

| IUPAC Name | 4-bromo-N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]benzenesulfonamide |

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. The compound may act as a ligand for G-protein coupled receptors (GPCRs) or as an inhibitor of certain enzymes , potentially modulating various signaling pathways involved in cellular processes.

Pharmacological Studies

Research indicates that compounds with similar structures exhibit diverse pharmacological activities, including:

- Anticancer Activity :

- Neuropharmacological Effects :

- Anti-inflammatory Properties :

In Vitro Studies

Several studies have evaluated the cytotoxic effects of related compounds on cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 4-bromo-N-(1-(4-methylpiperazin-1-y... | MCF-7 | 0.65 |

| 4-bromo-N-(1-(4-methylpiperazin-1-y... | A549 | 0.12 |

| Reference Compound (Doxorubicin) | MCF-7 | 10.38 |

These findings suggest that modifications to the structure can enhance or diminish biological activity, highlighting the importance of structure-function relationships in drug design.

Molecular Docking Studies

Molecular docking studies have indicated strong binding affinities between the compound and various protein targets, suggesting that it could effectively modulate receptor activity or enzyme function. Such studies provide insights into the potential therapeutic applications of the compound.

Scientific Research Applications

Pharmacological Applications

The compound exhibits several promising pharmacological activities, primarily due to its interaction with biological targets. Research indicates potential applications in:

1. Anticancer Activity

- Mechanism : The compound may induce apoptosis in cancer cells by interacting with specific receptors or enzymes involved in cell proliferation and survival.

- Case Studies : Similar compounds have shown effectiveness against various cancer cell lines, including breast cancer (MCF7) and others, suggesting that this compound could exhibit similar properties based on its structural analogs .

2. Antimicrobial Activity

- Mechanism : The sulfonamide group is known for its antibacterial properties, potentially inhibiting bacterial growth by interfering with folate synthesis.

- Research Findings : Studies on related compounds have demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating that this compound may also possess similar effects .

3. Neurological Effects

- Potential Use : Given the piperazine moiety's known interactions with neurotransmitter systems, this compound may be investigated for neuroprotective effects or as a treatment for neurological disorders such as Alzheimer's disease.

- Supporting Evidence : Research on piperazine derivatives suggests they can inhibit acetylcholinesterase, an enzyme targeted in Alzheimer's therapy .

Comparative Analysis with Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Chloro-N-(1-(4-methylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)benzamide | Ethyl vs. Methyl substitution | Variation in side chain may affect receptor binding |

| 4-Chloro-N-(1-(4-ethylpiperazin-1-yl)-1-(furan-2-yl)propan-2-yl)benzamide | Thiophene vs. Furan ring | Different heterocyclic ring could influence activity |

Case Studies and Research Findings

Several studies have explored the biological activities of compounds similar to 4-bromo-N-(1-(4-ethylpiperazin-1-y)-1-(thiophen-2-y)propan-2-y)benzenesulfonamide:

Anticancer Activity :

Research indicates that piperazine derivatives can inhibit cancer cell proliferation through apoptosis induction. For instance, studies on related compounds have demonstrated significant inhibition of tumor growth in various cancer models.

Neuroprotective Effects :

Investigations into piperazine derivatives have shown their ability to inhibit acetylcholinesterase, which is crucial for developing treatments for Alzheimer's disease.

Inflammatory Response Modulation :

Compounds with similar structures have been shown to modulate inflammatory pathways, indicating that this compound could potentially serve as an anti-inflammatory agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound’s uniqueness lies in the combination of three critical motifs:

4-Ethylpiperazine : Improves solubility and may modulate receptor binding via its basic nitrogen.

Thiophen-2-yl : Contributes to π-π stacking and metabolic stability.

Comparative Structural Analysis Table

Pharmacological and Physicochemical Insights

- Antiproliferative Activity: Thiophene-sulfonamide hybrids (e.g., compounds 26–29 in ) exhibit IC₅₀ values of ~10 μM against breast cancer cells, attributed to their enaminone-thiophene conjugation and sulfonamide groups .

- Enzyme Inhibition : TAS1553 () and related compounds highlight the role of sulfonamides in ribonucleotide reductase inhibition. The target compound’s bromo-sulfonamide group may mimic this activity, but the absence of an oxadiazole ring (as in TAS1553) could reduce efficacy .

- Solubility and Bioavailability : Piperazine derivatives (e.g., Compound 18 in ) often exhibit enhanced aqueous solubility due to their basic nitrogen, which may improve the target compound’s pharmacokinetic profile compared to simpler thiophene-aniline analogs () .

Mechanistic Implications

- Thiophene Moieties : emphasizes that thiophene derivatives with sulfonamide groups disrupt cancer cell proliferation via undefined mechanisms, possibly involving kinase inhibition or apoptosis induction .

Q & A

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like kinases or GPCRs. The ethylpiperazine group’s basic nitrogen is a key interaction site .

- MD Simulations : GROMACS simulations (100 ns) assess stability of ligand-receptor complexes, focusing on RMSD (<2 Å) and hydrogen-bond persistence .

- QSAR Models : Correlate substituent electronegativity (e.g., bromine’s hydrophobic effect) with activity to guide analog design .

How to address challenges in crystallographic refinement due to disorder?

Advanced

Disorder in the ethylpiperazine or thiophene groups can be mitigated by:

- Twinned Data Refinement : Use SHELXL’s TWIN command with BASF parameter optimization for twinned crystals .

- Occupancy Refinement : Split disordered atoms into multiple sites (e.g., partial occupancy for ethyl group conformers) .

- Low-Temperature Data Collection : Reduces thermal motion artifacts, improving electron density maps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.